PNMT Inhibitory Potency: 7-Nitro vs Parent THIQ
Introduction of the 7-nitro group onto the THIQ scaffold increases PNMT inhibitory potency by 24-fold to 81-fold compared to the unsubstituted parent 1,2,3,4-tetrahydroisoquinoline . In a consistent radiochemical assay using bovine PNMT, 7-NO2-THIQ yields Ki = 120 nM and 410 nM in independent determinations, while the parent THIQ exhibits Ki = 5,800–9,700 nM across published reports . This potency gain is attributable to a favorable electrostatic interaction introduced by the electron-withdrawing nitro substituent at the 7-position, as established by QSAR (σm coefficient = +1.55 for PNMT pKi) .
| Evidence Dimension | PNMT inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 120 nM (bovine PNMT, radiochemical assay); Ki = 410 nM (bovine adrenal PNMT) |
| Comparator Or Baseline | 1,2,3,4-Tetrahydroisoquinoline (THIQ): Ki = 5,800 nM (human PNMT); Ki = 9,700 nM (bovine PNMT) |
| Quantified Difference | 7-NO2-THIQ is 14× to 81× more potent than THIQ depending on assay conditions; representative improvement ≧24-fold at Ki = 410 nM vs 9,700 nM |
| Conditions | Bovine and human PNMT enzyme inhibition assays using radiochemical detection |
Why This Matters
The 24- to 81-fold potency gain directly reduces the amount of compound required for equivalent enzyme inhibition, lowering per-experiment cost and enabling detection of subtle pharmacological effects at lower concentrations.
- [1] BindingDB Entry BDBM50072991. Available at: https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50072991 (accessed 2026). View Source
- [2] BindingDB Entry BDBM13016 (THIQ). Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=13016 (accessed 2026). View Source
- [3] Grunewald, G. L., et al. J. Med. Chem. 1999, 42 (1), 198–207. DOI: 10.1021/jm980429p. View Source
